molecular formula C8H12O2 B1334520 1-(2-Furyl)-1-butanol CAS No. 4208-62-2

1-(2-Furyl)-1-butanol

Cat. No.: B1334520
CAS No.: 4208-62-2
M. Wt: 140.18 g/mol
InChI Key: TVQMAUXIXMFXKW-UHFFFAOYSA-N
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Description

1-(2-Furyl)-1-butanol is an organic compound characterized by a furan ring attached to a butanol chain

Mechanism of Action

Target of Action

1-(Furan-2-yl)butan-1-ol, also known as 1-(2-Furyl)-1-butanol, is a chiral heterocyclic alcohol . It is an important precursor for the production of pharmaceutical medicines and natural products . The primary targets of this compound are enzymes involved in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Mode of Action

The compound interacts with its targets through a process known as asymmetric bioreduction . This process involves the reduction of a compound, in this case, 1-(furan-2-yl)propan-1-one, using a biocatalyst, Lactobacillus paracasei BD101 . The bioreduction results in the formation of (S)-1-(furan-2-yl)propan-1-ol with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions .

Biochemical Pathways

The biochemical pathway involved in the action of 1-(Furan-2-yl)butan-1-ol is the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one . This process is facilitated by the Lactobacillus paracasei BD101 biocatalyst . The resulting compound, (S)-1-(furan-2-yl)propan-1-ol, can be used in the production of pyranone, which is involved in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pharmacokinetics

The compound’s high conversion rate and yield in the bioreduction process suggest that it may have favorable bioavailability .

Result of Action

The result of the action of 1-(Furan-2-yl)butan-1-ol is the production of (S)-1-(furan-2-yl)propan-1-ol . This compound is a key precursor in the synthesis of various pharmaceutical medicines and natural products, including sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Action Environment

The action of 1-(Furan-2-yl)butan-1-ol is influenced by the environment in which the bioreduction process takes place. The use of the Lactobacillus paracasei BD101 biocatalyst, obtained from boza, a grain-based fermented beverage, suggests that the process occurs in a biological environment . The high conversion and yield rates achieved under optimized conditions indicate that the compound’s action, efficacy, and stability can be significantly influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-1-butanol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with butanal in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biorefineries. These facilities utilize biomass-derived furfural as a starting material, which undergoes catalytic hydrogenation to produce furfuryl alcohol. Subsequent reactions, including alkylation and reduction, lead to the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-(furan-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQMAUXIXMFXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398981
Record name 1-(2-Furyl)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4208-62-2
Record name 1-(2-Furyl)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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